2-(4-Butylcyclohexyl)phenol

Description

The exact mass of the compound 4-(trans-4-Butylcyclohexyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

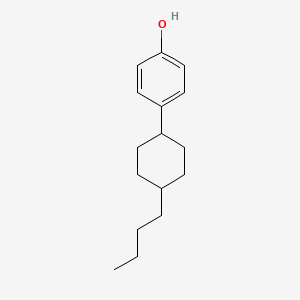

Structure

2D Structure

Properties

CAS No. |

88581-00-4 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

2-(4-butylcyclohexyl)phenol |

InChI |

InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h4-5,7-8,13-14,17H,2-3,6,9-12H2,1H3 |

InChI Key |

UMMCLYBGVXLTNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-butylcyclohexyl)phenol

Executive Summary

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway and subsequent analytical characterization of 2-(4-butylcyclohexyl)phenol, a substituted phenol of interest in fine chemical and pharmaceutical intermediate synthesis. The delineated methodology is grounded in established chemical principles, prioritizing yield, selectivity, and safety. The synthesis is approached via a two-stage process: first, the catalytic hydrogenation of 4-butylphenol to produce the key intermediate, 4-butylcyclohexanol, followed by a site-selective Friedel-Crafts alkylation of phenol. This guide offers detailed, step-by-step protocols for both the synthesis and the analytical validation of the final product using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All procedures are designed to be self-validating, with causality behind experimental choices explained to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Substituted phenols, particularly those bearing bulky cycloalkyl groups, are valuable scaffolds in organic synthesis. They serve as key intermediates in the production of resins, dyes, and complex pharmaceutical agents. The specific regioisomer this compound presents a synthetic challenge in controlling the site of alkylation on the phenol ring. The hydroxyl group is a strongly activating, ortho, para-directing group, often leading to mixtures of isomers.

This guide outlines a logical and efficient synthetic strategy designed to favor the desired ortho-substituted product. The core strategy involves:

-

Synthesis of the Alkylating Agent: Preparation of 4-butylcyclohexanol, a stable and reactive precursor, via the complete hydrogenation of commercially available 4-butylphenol. This avoids handling gaseous or volatile butylating agents and pre-establishes the required cyclohexyl moiety.

-

Site-Selective Friedel-Crafts Alkylation: Reaction of phenol with the prepared 4-butylcyclohexanol under Lewis acid catalysis. While Friedel-Crafts alkylation can yield both ortho and para products, reaction conditions can be optimized to influence the product ratio.[1] ortho-Alkylation is often favored kinetically at lower temperatures, while the thermodynamically more stable para-isomer may predominate at higher temperatures.[1]

This structured approach ensures a controlled and scalable synthesis, culminating in a rigorous characterization protocol to confirm the identity, purity, and structure of the target molecule.

Synthetic Pathway and Mechanism

The overall synthesis is a two-step process starting from 4-butylphenol.

Mechanistic Insights: Friedel-Crafts Alkylation

The key C-C bond-forming step is the Friedel-Crafts alkylation.[2][3][4] When an alcohol is used as the alkylating agent, the Lewis acid catalyst (e.g., ZnCl₂) coordinates to the alcohol's hydroxyl group, making it a good leaving group (H₂O).[5] This facilitates the formation of a secondary carbocation on the cyclohexyl ring. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation in an electrophilic aromatic substitution reaction.[2][3][5]

Recent studies have shown that a dual catalyst system, such as a combination of ZnCl₂ and camphorsulfonic acid (CSA), can promote site-selective ortho-alkylation of phenols with secondary alcohols.[6][7] The proposed mechanism involves the formation of a ternary complex where the zinc and CSA scaffold both the phenol and the alcohol, predisposing them for a sterically directed ortho-alkylation.[6][7]

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (butyl rubber or neoprene for phenol), must be worn at all times.[8] Phenol is highly toxic and can cause severe burns upon skin contact; it can be absorbed through the skin with potentially fatal results.[8][9][10] Aluminum chloride and other Lewis acids are corrosive and react violently with water.

Protocol 1: Synthesis of 4-Butylcyclohexanol

This procedure is adapted from established methods for the hydrogenation of alkylphenols.[11][12][13]

-

Reactor Setup: To a 500 mL hydrogenation vessel, add 4-butylphenol (30.0 g, 0.20 mol) and 5% Palladium on Carbon (Pd/C) catalyst (1.5 g, 5 wt%).

-

Solvent Addition: Add ethanol (250 mL) to the vessel and seal it securely.

-

Inerting: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen to 150 psi (approx. 10 bar). Begin vigorous stirring and heat the reaction mixture to 80 °C.

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 25 mL).

-

Solvent Removal: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting crude oil is 4-butylcyclohexanol, which can be used in the next step without further purification. Expected yield: >95%.

Protocol 2: Synthesis of this compound

This protocol is based on modern methods for the selective alkylation of phenols.[6][7][14]

-

Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (37.6 g, 0.40 mol, used in excess to minimize polyalkylation).[2] Add chlorobenzene (200 mL) as the solvent.

-

Catalyst Addition: Under a nitrogen atmosphere, add anhydrous zinc chloride (ZnCl₂) (1.36 g, 0.01 mol) and (1S)-(+)-10-Camphorsulfonic acid (CSA) (2.32 g, 0.01 mol).

-

Heating: Heat the mixture to 130 °C with stirring to ensure all solids dissolve.

-

Addition of Alkylating Agent: Dissolve the 4-butylcyclohexanol (15.6 g, 0.10 mol) from Protocol 1 in chlorobenzene (50 mL). Add this solution dropwise to the hot phenol mixture over 1 hour.

-

Reaction: Maintain the reaction at 130 °C for 18-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane:Ethyl Acetate).

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 mL of cold 1 M HCl(aq) to quench the reaction and dissolve the catalyst salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Washing: Combine all organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product will contain unreacted phenol, the desired ortho-product, and the isomeric para-product. Purify the mixture using flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., up to 5% ethyl acetate) should effectively separate the isomers. The ortho-isomer is typically less polar and will elute first.

-

Final Product: Combine the fractions containing the pure ortho-product and remove the solvent under reduced pressure to yield this compound as a viscous oil or low-melting solid.

Characterization and Data Analysis

The structural identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[15][16][17]

| Technique | Expected Observations and Rationale |

| ¹H NMR | δ 7.15-6.80 (m, 4H): Aromatic protons. The ortho-substitution pattern will result in a complex multiplet. δ 4.5-5.5 (s, broad, 1H): Phenolic -OH proton. Chemical shift is concentration and solvent dependent. δ 3.2-3.5 (m, 1H): The cyclohexyl proton at the point of attachment to the phenol ring (benzylic proton). δ 1.2-2.0 (m, 13H): Overlapping signals from the remaining cyclohexyl protons and the -CH₂- protons of the butyl chain. δ 0.9 (t, 3H): Terminal methyl group (-CH₃) of the butyl chain. |

| ¹³C NMR | δ 152-155: Phenolic carbon attached to the -OH group (C-O). δ 125-135: Quaternary aromatic carbon attached to the cyclohexyl group. δ 115-130: Remaining four aromatic carbons (CH). δ 30-45: Aliphatic carbons of the cyclohexyl ring and the butyl chain. δ 14.1: Terminal methyl carbon of the butyl chain. |

| IR (Infrared) | ~3550-3200 cm⁻¹ (broad): O-H stretching vibration, broadened due to hydrogen bonding.[18][19] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.[19] ~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretching from the cyclohexyl and butyl groups. ~1600 & 1470 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.[19] ~1220 cm⁻¹ (strong): Phenolic C-O stretching. |

| MS (Mass Spec) | M⁺ at m/z = 246: Molecular ion peak corresponding to the formula C₁₇H₂₆O. Key Fragments: Loss of the butyl group (-57), cleavage of the cyclohexyl ring, and other fragmentations characteristic of alkylphenols.[20][21][22] |

Protocol 3: Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Sample Preparation: Obtain the IR spectrum by placing a small drop of the neat liquid product between two NaCl or KBr plates.

-

MS Sample Preparation: Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze using an instrument equipped with an Electron Ionization (EI) source.

Conclusion

This guide has detailed a reliable and well-reasoned pathway for the synthesis of this compound. By employing a two-step strategy involving the hydrogenation of a readily available precursor followed by a directed Friedel-Crafts alkylation, this methodology provides a controlled route to the desired ortho-substituted product. The comprehensive characterization protocols described herein provide the necessary framework for researchers to validate the synthesis, confirming the structure and purity of the final compound. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. byjus.com [byjus.com]

- 4. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]

- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. prepchem.com [prepchem.com]

- 12. 4-tert-Butylcyclohexanol synthesis - chemicalbook [chemicalbook.com]

- 13. CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 14. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 15. 2-CYCLOHEXYLPHENOL(119-42-6) 13C NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. 4-Cyclohexylphenol(1131-60-8) 1H NMR spectrum [chemicalbook.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. benchchem.com [benchchem.com]

- 22. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physicochemical properties of 2-(4-butylcyclohexyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 4-(trans-4-butylcyclohexyl)phenol

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(trans-4-butylcyclohexyl)phenol, a key intermediate in materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's characteristics, from fundamental molecular properties to the experimental protocols for their determination. We will explore its synthesis, structure-property relationships, and applications, with a particular focus on the causality behind experimental choices and methodologies. This guide is grounded in authoritative references to ensure scientific integrity and provides detailed protocols and data presented for maximum clarity and utility.

Introduction and Molecular Identity

4-(trans-4-butylcyclohexyl)phenol is a bifunctional organic molecule featuring a phenol head group and a butylcyclohexyl tail. This unique structure, combining a rigid cyclic core with a flexible alkyl chain, imparts a balance of properties that are highly valuable in the field of liquid crystal materials.[1] The rigid cyclohexyl and phenyl groups contribute to the molecular alignment necessary for forming liquid crystal phases, while the butyl chain helps to modulate viscosity and improve response times.[1]

It is important to note that while the topic specifies "2-(4-butylcyclohexyl)phenol," the vast majority of published data and commercial availability pertains to the para-substituted isomer, 4-(trans-4-butylcyclohexyl)phenol . Some chemical suppliers list "this compound" as a synonym for the 4-substituted compound.[2] This guide will therefore focus on the well-characterized 4-(trans-4-butylcyclohexyl)phenol (CAS No: 88581-00-4).

Chemical Structure:

Figure 1: 2D representation of 4-(trans-4-butylcyclohexyl)phenol.

Core Physicochemical Properties

The functional characteristics of 4-(trans-4-butylcyclohexyl)phenol are dictated by its physical and chemical properties. A summary of these key parameters is presented below, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 88581-00-4 | [3] |

| Molecular Formula | C₁₆H₂₄O | [3][4] |

| Molecular Weight | 232.37 g/mol | [3][4] |

| Physical State | White crystalline powder/solid | [3][4][5] |

| Purity | >98.0% (by GC) | [5][6] |

| Boiling Point | 354.8 ± 21.0 °C (Predicted) | [2] |

| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.21 ± 0.30 (Predicted) | [2] |

| Solubility in Water | Low (poorly soluble) | [4] |

Synthesis and Characterization Overview

Synthesis Routes

The synthesis of cyclohexylphenols, including the butyl-substituted variant, is typically achieved through Friedel-Crafts alkylation reactions. One established method involves the hydroalkylation of phenol.[4] This process can utilize specialized catalytic systems, such as palladium on an alumina catalyst in the presence of a molten salt mixture, to facilitate the reaction.[4] Another approach is the one-pot synthesis via isopropyl alcohol-assisted phenol conversion using a tandem catalytic system of RANEY® Nickel and a hierarchical Beta zeolite.[7] This latter method is notable for its high selectivity towards cyclohexylphenols at relatively mild conditions (150°C).[7]

Analytical Characterization

Gas Chromatography (GC) is a standard method for assessing the purity of 4-(trans-4-butylcyclohexyl)phenol, with commercial grades typically exceeding 98.0%.[5][6] For structural confirmation and identification of related impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. Further structural elucidation can be achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Key Experimental Protocols: A Methodological Deep Dive

To ensure the trustworthiness and reproducibility of physicochemical data, standardized protocols are essential. The following sections detail the methodologies for determining critical parameters like the partition coefficient (logP) and the acid dissociation constant (pKa), which are fundamental in both materials science and drug development contexts.

Workflow for Physicochemical Characterization

The overall process for characterizing a compound like 4-(trans-4-butylcyclohexyl)phenol follows a logical progression from initial preparation to final data analysis.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [amp.chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. Buy 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [smolecule.com]

- 5. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structural Elucidation and Isomerism of 2-(4-butylcyclohexyl)phenol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural elucidation of 2-(4-butylcyclohexyl)phenol. It delves into the isomeric complexity of this molecule and outlines a systematic, multi-technique approach for its unambiguous characterization. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a class of organic compounds with significant industrial and pharmaceutical relevance. Their utility is deeply rooted in the nuanced interplay between the hydroxyl group's reactivity and the physicochemical properties imparted by various substituents on the aromatic ring. This compound, with its combination of a hydrophilic phenolic moiety and a bulky, lipophilic butylcyclohexyl group, presents a unique molecular architecture. Understanding its precise structure, including its various isomeric forms, is paramount for predicting its biological activity, toxicity, and application potential. This guide will walk through the logical progression of experiments and data interpretation required to fully characterize this compound.

The Isomeric Landscape of this compound

A primary challenge in the characterization of this compound is the existence of multiple isomers. A thorough analysis must consider and differentiate between positional isomers and stereoisomers.

1. Positional Isomers: These isomers differ in the substitution pattern on the phenol ring. While our focus is the ortho (2-) substituted compound, a comprehensive analysis must be able to distinguish it from the meta (3-) and para (4-) isomers. Each positional isomer will exhibit unique spectroscopic signatures, particularly in NMR.

2. Stereoisomers (Diastereomers): The 1,4-disubstituted cyclohexane ring gives rise to cis and trans diastereomers. These isomers have different spatial arrangements of the butyl and phenyl groups relative to the plane of the cyclohexane ring. This difference in three-dimensional structure can lead to distinct physical properties and biological activities.

A Multi-Faceted Approach to Structural Elucidation

A robust structural elucidation strategy for this compound integrates several analytical techniques. Each method provides a piece of the puzzle, and together they offer a complete picture of the molecule's identity and isomeric purity. The following workflow outlines a logical approach to this process.

Spectroscopic Characterization of 2-(4-butylcyclohexyl)phenol: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-(4-butylcyclohexyl)phenol possesses a unique combination of a phenolic ring, a cyclohexyl linker, and a butyl chain. This structure gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted spectroscopic data, offering insights into the rationale behind the expected signals and patterns.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for the aromatic, cyclohexyl, and butyl protons.

Rationale for Spectral Predictions: The chemical shifts are estimated based on the analysis of similar structures. For instance, the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-donating alkyl substituent. The signals for the cyclohexyl and butyl protons are predicted based on typical ranges for aliphatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic-OH | 4.5 - 5.5 | Singlet (broad) | 1H |

| Aromatic-H | 6.7 - 7.2 | Multiplet | 4H |

| Cyclohexyl-H (methine) | 2.5 - 2.9 | Multiplet | 1H |

| Butyl-CH₂ | 1.2 - 1.6 | Multiplet | 6H |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | Multiplet | 10H |

| Butyl-CH₃ | 0.8 - 1.0 | Triplet | 3H |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the aromatic ring, the cyclohexyl ring, and the butyl chain.

Rationale for Spectral Predictions: The chemical shifts of the aromatic carbons are predicted based on the substituent effects of the hydroxyl and alkyl groups. The ipso-carbon attached to the hydroxyl group is expected to be significantly downfield. The aliphatic carbon signals are predicted based on standard chemical shift ranges for substituted cyclohexanes and alkanes.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 150 - 155 |

| Aromatic C-C(cyclohexyl) | 135 - 140 |

| Aromatic C-H | 115 - 130 |

| Cyclohexyl C-H | 40 - 45 |

| Butyl/Cyclohexyl C-H₂ | 25 - 40 |

| Butyl C-H₃ | 13 - 15 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[1]

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, aromatic, and aliphatic C-H bonds.

Rationale for Spectral Predictions: The presence of the hydroxyl group will result in a strong, broad absorption band in the high-wavenumber region due to hydrogen bonding.[2][3][4] The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The aliphatic C-H stretching vibrations of the cyclohexyl and butyl groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C=C stretch | 1500 - 1600 | Medium |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used for structural elucidation.

Rationale for Fragmentation Predictions: The molecular ion peak (M⁺) is expected to be observed at m/z corresponding to the molecular weight of the compound (C₁₆H₂₄O = 232.36 g/mol ). Common fragmentation pathways would include the loss of the butyl group, cleavage of the cyclohexyl ring, and rearrangements characteristic of phenols. The base peak may correspond to a stable fragment, such as the tropylium ion or a phenol-derived cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Description |

| 232 | [C₁₆H₂₄O]⁺ | Molecular Ion (M⁺) |

| 175 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 149 | [C₁₀H₁₃O]⁺ | Cleavage of the cyclohexyl ring |

| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The resulting mass spectrum can be compared with spectral libraries like the NIST library for identification.[5]

Integrated Spectroscopic Data Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates this process.

Figure 1: Workflow for the structural elucidation of this compound using a combination of spectroscopic techniques.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding these expected spectroscopic features, researchers can more effectively identify and characterize this compound, ensuring its purity and structural integrity in various applications. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data for this and similar molecules.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to Determining and Predicting the Solubility of 2-(4-butylcyclohexyl)phenol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing formulation, bioavailability, and process chemistry. 2-(4-butylcyclohexyl)phenol represents a class of compounds with potential applications as intermediates in the synthesis of more complex molecules. Despite its relevance, specific experimental solubility data for this compound is not widely available in public literature. This guide, therefore, provides researchers, scientists, and drug development professionals with a comprehensive framework for both predicting and experimentally determining the solubility of this compound in common organic solvents. It combines theoretical principles, including Hansen Solubility Parameters (HSPs), with a detailed, field-proven experimental protocol. The objective is to equip scientists with the necessary tools to systematically approach solvent selection and solubility assessment for this and other novel compounds.

Introduction: The Significance of this compound in a Research Context

This compound is an organic compound characterized by a phenol head group, a cyclohexane linker, and a nonpolar butyl tail. This amphiphilic structure suggests a nuanced solubility profile, a key consideration for its use in chemical synthesis and pharmaceutical applications. Cyclohexylphenols are recognized as valuable intermediate chemicals for manufacturing dyes, resins, and pharmaceutical drugs. The ability to control the solubility of such intermediates is paramount for reaction kinetics, purification (e.g., crystallization), and overall process efficiency.

A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of process development and formulation science. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and ultimately, poor bioavailability in a final drug product. This guide provides a robust methodology to proactively address these challenges by establishing a reliable solubility profile.

Theoretical Framework: Predicting Solubility with Hansen Parameters

Before undertaking extensive experimental work, a theoretical approach can efficiently narrow the field of potential solvents. The long-standing principle of "like dissolves like" provides a qualitative starting point, but for a molecule with mixed polarity like this compound, a more quantitative model is required.

Hansen Solubility Parameters (HSPs) offer a powerful predictive tool. This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction[1][2]:

-

δD (Dispersion): Energy from London dispersion forces, which are temporary fluctuating dipoles. These are present in all molecules.

-

δP (Polar): Energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the forces between molecules containing hydrogen bonded to highly electronegative atoms (O, N, F).

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The fundamental principle is that substances with similar HSP values (i.e., points that are close together in Hansen space) are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated using the following equation[2]:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined with a specific radius (R₀). Solvents with HSPs that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

Estimated Hansen Solubility Parameters for this compound

As experimental HSP values for this compound are not published, they must be estimated. This can be achieved using group contribution methods (e.g., Hoftyzer-Van Krevelen) or specialized software that analyzes the molecular structure[3][4]. Based on its constituent parts (phenol, cyclohexane, butyl chain), the estimated HSP values for this compound are:

-

δD ≈ 18.0 MPa⁰·⁵

-

δP ≈ 5.5 MPa⁰·⁵

-

δH ≈ 9.5 MPa⁰·⁵

Disclaimer: These are theoretically estimated values and should be used as a screening tool to guide experimental work. They require experimental validation.

Hansen Solubility Parameters for Common Organic Solvents

The following table provides established HSP values for a range of common laboratory solvents. Researchers can use this data in conjunction with the estimated solute HSPs to calculate the Ra distance and prioritize solvents for experimental testing.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Data compiled from various sources, including[1][5][6][7][8].

Visualizing Solvent Selection in Hansen Space

The relationship between the solute and various solvents can be visualized in a 3D plot. The target solute, this compound, resides at the center of a theoretical "solubility sphere." Solvents with coordinates falling inside this sphere are predicted to be effective, while those far outside are not.

Caption: Conceptual diagram of the Hansen Solubility Sphere for solvent selection.

Experimental Protocol: Thermodynamic Solubility Determination

While predictive models are invaluable, they must be validated by empirical data. The "gold standard" for determining the thermodynamic equilibrium solubility is the Shake-Flask Method .[9][10][11][12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Causality in Experimental Design

-

Excess Solute: The presence of undissolved solid is crucial to ensure that the solution is truly saturated at equilibrium. Without it, you are only measuring that the compound is soluble up to the tested concentration.

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy. For pharmaceutical applications, this is often set to 25 °C (room temperature) or 37 °C (physiological temperature).

-

Equilibration Time: Dissolution is not instantaneous. Sufficient time must be allowed for the system to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This time can vary from hours to days and should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration plateaus).

-

Phase Separation: It is critical to completely separate the saturated supernatant from the excess solid before analysis. Any suspended microparticles will dissolve upon dilution, leading to an overestimation of solubility.[13] High-speed centrifugation or filtration are common methods.

-

Accurate Quantification: A validated analytical method with sufficient sensitivity, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is required to accurately measure the concentration of the dissolved solute in the supernatant.[13][14][15]

Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 20 mg into 2 mL glass vials). Prepare at least three replicates for each solvent to be tested.

-

Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., 1.0 mL) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (e.g., 48 hours) at a speed sufficient to keep the solid suspended without creating a vortex.

-

Phase Separation: Remove the vials and allow them to stand at the same constant temperature for a short period to let the bulk of the solid settle. To separate the remaining solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Use a syringe to carefully draw the supernatant and pass it through a chemically-resistant, low-binding filter (e.g., 0.22 µm PTFE). Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Sample Dilution: Carefully transfer an aliquot of the clear, saturated supernatant to a clean vial. Dilute the sample with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification (HPLC/UV-Vis):

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards to generate a calibration curve (Absorbance or Peak Area vs. Concentration).[16][17]

-

Analyze the diluted samples.

-

Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.

-

-

Data Reporting: Report the solubility as an average of the replicates, typically in mg/mL or mol/L, specifying the solvent and the temperature.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Safety and Handling Considerations

As a phenolic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) may not be available, precautions should be based on the known hazards of phenols and the organic solvents used.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile for concentrated solutions).[18]

-

Ventilation: Handle solid phenol and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19]

-

Skin Contact: Phenol is corrosive and readily absorbed through the skin, where it can cause severe burns and systemic toxicity.[19] Avoid all skin contact. In case of exposure, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Solvent Hazards: Organic solvents present their own hazards, including flammability and toxicity.[20] Ensure there are no ignition sources nearby and handle them according to their specific SDS.

-

Waste Disposal: All solutions containing phenol and organic solvents must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[18]

Conclusion

Determining the solubility of a novel compound like this compound is a systematic process that marries theoretical prediction with rigorous experimental validation. By leveraging the predictive power of Hansen Solubility Parameters, researchers can intelligently screen and select a small, relevant set of solvents for testing. The subsequent application of the meticulous Shake-Flask method provides the accurate, quantitative data necessary for informed decisions in process chemistry and drug formulation. This integrated approach not only saves time and resources but also builds a foundational understanding of the compound's physicochemical behavior, which is essential for successful research and development outcomes.

References

- 1. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 2. mdpi.com [mdpi.com]

- 3. d.lib.msu.edu [d.lib.msu.edu]

- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. ehs.yale.edu [ehs.yale.edu]

- 19. ehs.berkeley.edu [ehs.berkeley.edu]

- 20. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

An In-depth Technical Guide to Cyclohexylphenols: Focus on 2-(4-butylcyclohexyl)phenol Isomers

This guide provides a detailed examination of 2-(4-butylcyclohexyl)phenol, a compound within the broader class of cyclohexylphenols. These compounds are noted for their applications as intermediates in the manufacturing of resins, dyes, and pharmaceutical drugs[1]. Due to the limited availability of specific data for the 2-substituted isomer, this document synthesizes information from closely related structural analogs, particularly the 4-substituted isomer, and the general toxicological profile of phenols to offer a comprehensive safety and handling framework for research and development professionals.

Chemical Identification and the Isomer Challenge

A precise Chemical Abstracts Service (CAS) number for this compound is not readily found in major chemical databases. This suggests that it is either a novel or less-common compound. However, its structural isomer, 4-(trans-4-butylcyclohexyl)phenol , is well-documented and commercially available.

For researchers working with what is believed to be this compound, it is critical to confirm the compound's structure through analytical methods such as NMR and mass spectrometry. For the purpose of this guide, we will draw heavily on data for the 4-substituted isomer as the closest available reference compound.

| Property | 4-(trans-4-Butylcyclohexyl)phenol | General Phenol |

| CAS Number | 88581-00-4[2][3][4][5] | 108-95-2 |

| Molecular Formula | C16H24O[2] | C6H6O |

| Molecular Weight | 232.36 g/mol [2] | 94.11 g/mol [6] |

| Appearance | White to almost white powder/crystal[3][4] | Colorless to light pink solid[6] |

| IUPAC Name | 4-(trans-4-butylcyclohexyl)phenol[3][5] | Phenol |

Synthesis and Physicochemical Properties

Cyclohexylphenols are typically synthesized via the alkylation of phenol with a cyclohexene derivative. For instance, the reaction can be carried out using a tandem catalytic system involving RANEY® Nickel and hierarchical Beta zeolite, which facilitates a one-pot synthesis with high selectivity[1]. Another established method involves reacting a monohydric phenol with a cyclohexenic source material under super-atmospheric pressure and high temperature in the presence of a siliceous catalyst[7]. The specific isomer produced (ortho, meta, para) is influenced by the catalyst and reaction conditions. The steric hindrance from the cyclohexyl group plays a significant role in directing the position of substitution on the phenol ring[8].

The physicochemical properties of these compounds are dictated by the interplay between the hydrophilic phenolic hydroxyl group and the lipophilic butylcyclohexyl substituent. This dual nature makes them soluble in many organic solvents and imparts properties useful in the formulation of resins and as plasticizers[9].

Key Physicochemical Data for Phenol (as a baseline):

-

Boiling Point: 182°C (359.6°F)[6]

-

Melting Point: 42°C (107.6°F)[6]

-

Flash Point: 79°C (174.2°F) (Closed Cup)[6]

-

Auto-Ignition Temperature: 715°C (1319°F)[6]

Comprehensive Safety and Toxicological Profile

Given the absence of a specific Safety Data Sheet (SDS) for this compound, this section extrapolates potential hazards from the known toxicology of phenol and related alkylphenols. Phenolic compounds, as a class, can cause irritation, burns, and systemic toxicity through any route of exposure[10].

GHS Hazard Classification (Predicted)

The following classification is based on data for related compounds and the general hazards of phenols.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Nervous system, Kidney, Liver, Skin) |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Toxicological Insights

Phenol and its derivatives are rapidly absorbed and distributed throughout the body. The primary target organs include the nervous system, kidneys, liver, and lungs[10].

-

Acute Effects: Exposure can lead to gastrointestinal irritation, cardiovascular and respiratory distress, and central nervous system effects ranging from stimulation to depression[10]. Severe over-exposure can result in lung damage, unconsciousness, and death[11]. Direct contact with the skin or eyes is expected to be corrosive, causing inflammation, blistering, and potentially irreversible damage[11][12].

-

Chronic Effects: Prolonged or repeated exposure may lead to organ damage. Chronic ingestion of phenolic compounds has been associated with mouth sores, gastrointestinal issues, and decreased body weight[10]. Some phenolic compounds are suspected mutagens. The International Agency for Research on Cancer (IARC) classifies phenol itself as Group 3: Not classifiable as to its carcinogenicity to humans[6][10].

-

Ecotoxicity: This class of compounds is often toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[11].

Experimental Protocols: Safe Handling and Emergency Procedures

All work with this compound or its isomers must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, by trained personnel.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the first line of defense against exposure.

Caption: Standard Personal Protective Equipment (PPE) workflow for handling cyclohexylphenols.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes. A physician should be consulted. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13] |

Spill and Disposal Protocol

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Caption: Workflow for the safe containment and disposal of cyclohexylphenol spills.

Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Do not let the product enter drains.

Storage and Stability

-

Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and acids.[6]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Avoid strong heating, as it may form explosive mixtures with air.

References

- 1. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [sigmaaldrich.com]

- 6. hmdb.ca [hmdb.ca]

- 7. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 8. CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol - Google Patents [patents.google.com]

- 9. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 10. gov.uk [gov.uk]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. 4-(trans-4-Butylcyclohexyl)phenol - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Potential Applications of 2-(4-butylcyclohexyl)phenol in Materials Science

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-(4-butylcyclohexyl)phenol in materials science. While direct research on this specific molecule is limited, its structural characteristics—a phenol ring substituted with a butylcyclohexyl group at the ortho position—place it within the well-established class of hindered phenolic compounds and alkylcyclohexylphenols. By synthesizing data from analogous structures, this guide outlines two primary areas of high potential: as a stabilizing antioxidant for polymeric materials and as a precursor or component in advanced liquid crystal formulations. This document details the underlying chemical principles, proposes synthetic pathways, and provides exemplary experimental protocols for evaluating its performance in these applications, serving as a foundational resource for researchers and materials scientists.

Introduction and Molecular Overview

This compound is an alkylated phenolic compound featuring a hydroxyl group on a benzene ring, with a 4-butylcyclohexyl substituent at the ortho-position. This unique architecture, combining a rigid cyclohexyl moiety with a reactive phenolic group, suggests a duality in function. The phenolic hydroxyl group is a classic hydrogen-donating radical scavenger, while the bulky, sterically hindering butylcyclohexyl group enhances stability and solubility in organic media, such as polymer matrices.

The position of the alkyl group is critical. In this compound, the ortho-substitution creates steric hindrance around the hydroxyl group, a key feature of primary antioxidants. This is in contrast to its widely studied isomer, 4-(trans-4-butylcyclohexyl)phenol, where the para-substitution results in a more linear molecular shape, making it an ideal component for liquid crystal mixtures[1]. This guide will leverage the well-documented properties of this para-isomer to inform the potential of the ortho-isomer in related fields, while focusing on the antioxidant capabilities suggested by its hindered nature.

Table 1: Physicochemical Properties of Related Cyclohexylphenols

| Property | 4-(trans-4-Butylcyclohexyl)phenol[2] | 2-Cyclohexylphenol[3] | 2,4-Di-tert-butylphenol[4] |

| CAS Number | 88581-00-4 | 119-42-6 | 96-76-4 |

| Molecular Formula | C₁₆H₂₄O | C₁₂H₁₆O | C₁₄H₂₂O |

| Molecular Weight | 232.37 g/mol | 176.25 g/mol | 206.32 g/mol |

| Appearance | White crystalline solid[5] | White to light yellow powder | Colorless solid[4] |

| Melting Point | Not specified | 56 °C | Not specified |

| Boiling Point | Not specified | 284 °C | Not specified |

Potential Application I: Hindered Phenolic Antioxidant for Polymer Stabilization

The most direct and mechanistically supported application for this compound is as a primary antioxidant for a wide range of polymeric materials. Its structure is analogous to many commercial hindered phenolic antioxidants that protect polymers from degradation during high-temperature processing and long-term service life[6][7].

Mechanism of Action: Radical Scavenging

Polymer degradation is often an auto-oxidative chain reaction initiated by heat, UV light, or mechanical stress, which generates highly reactive free radicals (R•)[8]. A primary antioxidant like this compound interrupts this cycle by donating the hydrogen atom from its hydroxyl group to a peroxy radical (ROO•), a key propagator of the degradation chain[9][10].

This process neutralizes the peroxy radical and generates a stable, sterically hindered phenoxy radical[8]. The bulk of the ortho-substituted 4-butylcyclohexyl group prevents this new radical from initiating further degradation, allowing it to be terminated by reacting with another radical or transforming into a stable quinonoid structure[8].

Figure 1: Mechanism of polymer stabilization by a hindered phenolic antioxidant.

Advantages of the Butylcyclohexyl Group

Compared to simpler alkyl groups (e.g., tert-butyl), the 4-butylcyclohexyl moiety offers distinct advantages:

-

Low Volatility: The higher molecular weight reduces the loss of the antioxidant during high-temperature processing, ensuring its presence throughout the polymer matrix[11].

-

Improved Compatibility: The cycloaliphatic nature can enhance solubility and compatibility with polyolefin matrices like polyethylene (PE) and polypropylene (PP).

-

Enhanced Stability: The bulky group provides excellent steric hindrance, leading to a more stable phenoxy radical and preventing color formation often associated with less hindered phenols[7].

Proposed Experimental Workflow: Performance Evaluation in Polypropylene

This protocol describes a standard methodology for evaluating the effectiveness of a novel antioxidant in a polypropylene (PP) matrix.

Figure 2: Workflow for evaluating antioxidant performance in a polymer matrix.

Protocol: Oxidative Induction Time (OIT) Measurement

-

Sample Preparation: Prepare 5-10 mg samples from the molded specimens.

-

DSC Setup: Place the sample in an open aluminum pan within a Differential Scanning Calorimeter (DSC).

-

Heating under Nitrogen: Heat the sample to 200°C at a rate of 20°C/min under a nitrogen atmosphere.

-

Isothermal Hold: Hold the sample at 200°C for 5 minutes to ensure thermal equilibrium.

-

Gas Switch: Switch the purge gas from nitrogen to oxygen at a constant flow rate.

-

Measurement: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT[12]. A longer OIT indicates superior antioxidant performance.

Potential Application II: Component for Liquid Crystal Displays

While the ortho-substitution of this compound is not ideal for forming liquid crystal phases itself, its isomer, 4-(trans-4-butylcyclohexyl)phenol, is a well-known and critical intermediate for liquid crystal materials used in displays (LCDs)[1][13]. This established application provides a strong rationale for investigating the utility of the ortho-isomer as a potential modifier, chiral dopant precursor, or synthetic building block in this field.

Structure-Property Relationship in Liquid Crystals

Liquid crystal molecules typically possess a rigid core and a flexible tail. The 4-(trans-4-alkylcyclohexyl)phenol structure provides:

-

Rigidity: The cyclohexyl and phenyl rings form a rigid core that promotes the parallel alignment necessary for forming a nematic liquid crystal phase[1].

-

Flexibility & Viscosity Control: The alkyl chain (e.g., butyl) acts as a flexible tail, which helps to lower the viscosity of the liquid crystal mixture and improve its response speed to an electric field[1][14].

A study on polystyrene derivatives modified with various 4-(trans-4-alkylcyclohexyl)phenols, including the butyl variant, demonstrated their ability to induce vertical alignment of liquid crystal molecules, a crucial property for certain display modes[15][16].

Potential Roles for the Ortho-Isomer

-

Viscosity Modifier: The non-linear shape of this compound could disrupt the ordered packing of a nematic phase, potentially acting as a viscosity modifier in specific formulations.

-

Chiral Dopant Precursor: The phenolic hydroxyl group provides a reactive site for attaching chiral moieties. The resulting chiral molecule could be used as a dopant to induce a twisted or cholesteric phase, essential for twisted nematic (TN) and super-twisted nematic (STN) displays.

-

Synthetic Intermediate: It can serve as a building block for more complex molecules where the specific ortho-substitution pattern is desired for creating novel liquid crystal structures or other functional materials.

Proposed Synthesis Methodologies

The synthesis of this compound is not widely reported. However, established organometallic and acid-catalyzed reactions for similar compounds can be readily adapted. Two plausible routes are outlined below.

Route A: Friedel-Crafts Alkylation of Phenol

This is a classic electrophilic aromatic substitution method. The reaction of phenol with a suitable alkylating agent, such as 4-butylcyclohexene or 4-butylcyclohexanol, in the presence of a Lewis or Brønsted acid catalyst would yield a mixture of ortho and para isomers, from which the desired this compound can be separated.

Figure 3: Proposed synthesis via Friedel-Crafts alkylation.

Protocol: Friedel-Crafts Alkylation [3][17]

-

Catalyst Preparation: In a reaction flask under a nitrogen atmosphere, suspend a Lewis acid catalyst (e.g., anhydrous AlCl₃) in an inert solvent like dichloromethane.

-

Reactant Addition: Add phenol to the suspension and stir.

-

Alkylation: Slowly add the alkylating agent (e.g., 4-butylcyclohexene) to the mixture at a controlled temperature (e.g., 0-25°C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction by pouring it over ice-water.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Separation: Separate the ortho and para isomers using column chromatography.

Route B: Catalytic Hydrogenation of 2-Butylphenol

This two-step route involves first synthesizing 2-butylphenol and then hydrogenating the aromatic ring of the butyl group, which is not feasible. A more viable hydrogenation route would be the hydrogenation of 2-phenylphenol to 2-cyclohexylphenol, followed by butylation, or the direct hydrogenation of a precursor like 2-(4-butylphenyl)phenol. However, a more direct approach is the catalytic hydrogenation of the corresponding tert-butylphenol, which is a common industrial process[18][19][20].

A more practical approach starts with the hydrogenation of 2-tert-butylphenol to yield 2-tert-butylcyclohexanol, which can then be further modified[21]. While not a direct route to the target molecule, it illustrates the principle of phenol hydrogenation.

Protocol: Hydrogenation of a Substituted Phenol [19]

-

Reactor Charging: Charge an autoclave with the starting phenol (e.g., 4-tert-butylphenol), a suitable solvent (e.g., cyclohexane), and a hydrogenation catalyst (e.g., Raney Nickel or a supported Ruthenium catalyst).

-

Pressurization: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 20-200 bar).

-

Heating & Reaction: Heat the mixture to the reaction temperature (e.g., 100-150°C) with vigorous stirring.

-

Monitoring: Monitor the reaction by observing the hydrogen uptake.

-

Cooling & Depressurization: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Workup: Filter the reaction mixture to remove the catalyst. The product can be isolated by removing the solvent under reduced pressure.

Conclusion and Future Outlook

This compound stands as a molecule of significant, albeit underexplored, potential in materials science. Its structural features strongly suggest a primary application as a high-performance, low-volatility hindered phenolic antioxidant for polymer stabilization. The principles of radical scavenging are well-established, and the butylcyclohexyl group is poised to offer superior compatibility and permanence in polyolefin systems. Furthermore, while its non-linear structure makes it an unlikely candidate for forming liquid crystal mesophases on its own, its close relation to the vital liquid crystal intermediate 4-(trans-4-butylcyclohexyl)phenol opens intriguing possibilities for its use as a formulation modifier or a synthetic precursor for novel electro-optical materials. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin unlocking the potential of this versatile compound.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(trans-4-Ethylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. vurup.sk [vurup.sk]

- 9. usmasterbatch.com [usmasterbatch.com]

- 10. partinchem.com [partinchem.com]

- 11. bdmaee.net [bdmaee.net]

- 12. mdpi.com [mdpi.com]

- 13. Phenols [ytderun.com]

- 14. nbinno.com [nbinno.com]

- 15. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ocf.berkeley.edu [ocf.berkeley.edu]

- 18. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]

- 19. prepchem.com [prepchem.com]

- 20. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 21. ES2240550T3 - PROCEDURE FOR OBTAINING BUTILCICLOHEXANOL CIS-2-TERTIARY BY CATALYTIC HYDROGENATION OF BUTILFENOL 2-TERTIARY. - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(4-butylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled based on available literature for structurally similar phenolic and cyclohexyl compounds, alongside established principles of thermal analysis. As of the date of this publication, specific experimental data on the thermal stability and degradation of 2-(4-butylcyclohexyl)phenol is not extensively available in peer-reviewed literature. Therefore, the quantitative data and decomposition pathways presented herein are predictive and intended to serve as a scientifically grounded reference for researchers.

Section 1: Introduction and Significance

This compound is a substituted phenolic compound characterized by a phenol ring linked to a 4-butyl-substituted cyclohexane ring. This molecular architecture, combining a sterically hindered phenolic hydroxyl group with a bulky, non-polar alkylcyclohexyl substituent, suggests its potential utility in various industrial and pharmaceutical applications. Its role as an intermediate in the synthesis of resins, dyes, and potentially pharmacologically active molecules underscores the importance of understanding its behavior under thermal stress.[1]

Thermal stability is a critical parameter that dictates the processing, storage, and application limits of a chemical compound. For drug development professionals, knowledge of a molecule's degradation profile is paramount for ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated products. This guide provides a comprehensive, predictive overview of the thermal stability and degradation pathways of this compound, offering valuable insights for its handling, formulation, and the design of stable end-products.

Section 2: Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, primarily dictated by the hierarchy of bond dissociation energies within its structure. The degradation is likely initiated at the weakest chemical bonds, followed by a cascade of subsequent fragmentation and rearrangement reactions at higher temperatures.

Key Structural Features Influencing Thermal Stability

-

Phenolic Hydroxyl Group: The O-H bond in phenols has a bond dissociation energy (BDE) of approximately 89.0 ± 1.0 kcal/mol.[2] While this is a relatively strong bond, the phenolic hydroxyl group can participate in hydrogen bonding, influencing the compound's melting point and initial thermal behavior.

-

C-C Bond between Rings: The covalent bond linking the phenyl and cyclohexyl rings is a potential point of initial cleavage.

-

Butyl Side Chain: The C-C bonds within the n-butyl group are susceptible to homolytic cleavage, particularly at elevated temperatures.

-

Cyclohexyl Ring: The cyclohexane ring can undergo dehydrogenation or ring-opening reactions upon heating.[3]

Predicted Multi-Stage Degradation Pathway

Based on the analysis of related structures, a three-stage decomposition process is hypothesized:

Stage 1: Initial Degradation (Anticipated Range: 200°C - 350°C)

The initial stage of thermal decomposition is likely to involve the cleavage of the weakest bonds in the molecule. This could be initiated by either the fragmentation of the butyl side chain or the scission of the bond connecting the two rings. The presence of the bulky butylcyclohexyl group ortho to the hydroxyl group may create steric hindrance, potentially influencing the initial decomposition steps.

Stage 2: Major Fragmentation (Anticipated Range: 350°C - 500°C)

Following the initial bond cleavages, a more significant fragmentation of the molecule is expected. This stage would likely involve the decomposition of the cyclohexyl ring, potentially through dehydrogenation to form aromatic species or ring-opening to yield smaller aliphatic fragments. The degradation of the phenol moiety would also contribute to the mass loss in this stage.

Stage 3: High-Temperature Carbonization (Anticipated Range: >500°C)

At higher temperatures, the remaining organic fragments are expected to undergo further decomposition and carbonization, leading to the formation of a stable char residue.

The proposed degradation pathway is visualized in the following diagram:

Caption: Predicted multi-stage thermal degradation pathway of this compound.

Section 3: Predictive Quantitative Thermal Analysis Data

The following tables summarize the anticipated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. This data is predictive and derived from the analysis of structurally analogous compounds such as 4-tert-butylphenol.[4][5]

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Significance |

| Tonset (Onset of Decomposition) | ~200 - 220 °C | Indicates the initial temperature of significant weight loss. |

| T5% (Temperature at 5% Weight Loss) | ~230 - 250 °C | A common metric for comparing thermal stability. |

| T10% (Temperature at 10% Weight Loss) | ~260 - 280 °C | Further quantifies the initial phase of decomposition. |

| T50% (Temperature at 50% Weight Loss) | ~380 - 420 °C | Represents the temperature of major fragmentation. |

| Residual Mass @ 600°C | ~10 - 20 % | Indicates the amount of char formation at high temperatures. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Significance |

| Melting Point (Tm) | ~70 - 90 °C | Characterizes the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHf) | ~20 - 30 J/g | The energy required for melting. |

| Decomposition Exotherm(s) | Broad peak(s) > 200 °C | Indicates that the decomposition process is exothermic. |

Section 4: Recommended Experimental Protocols

To validate the predictive data and gain a definitive understanding of the thermal behavior of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Record the weight loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of weight loss, and the final residual weight.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, and other thermal transitions, and associated enthalpy changes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400°C) at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition) and calculate the associated enthalpy changes.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products formed at different temperatures.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.[6]

-

Procedure:

-

Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

-

Perform pyrolysis at a series of temperatures corresponding to the different stages of decomposition observed in the TGA (e.g., 300°C, 450°C, and 600°C).

-

The volatile pyrolysis products are separated by the gas chromatograph and identified by the mass spectrometer.

-

Analyze the mass spectra to identify the chemical structures of the degradation products.

-

The experimental workflow for a comprehensive thermal analysis is depicted below:

Caption: A comprehensive experimental workflow for determining the thermal stability and degradation profile.

Section 5: Implications for Drug Development and Materials Science

A thorough understanding of the thermal stability of this compound is crucial for its practical application.

-

For Drug Development: The predicted onset of decomposition around 200°C suggests that standard pharmaceutical processing techniques such as milling, granulation, and short-term heating for drying are likely to be well-tolerated. However, high-temperature processes like melt extrusion would require careful consideration and preliminary experimental validation. The identification of degradation products via Py-GC-MS is essential for toxicological assessment and ensuring patient safety.

-

For Materials Science: When used as a monomer or additive in polymers, the thermal stability of this compound will directly influence the performance of the final material at elevated temperatures. The degradation profile can provide insights into potential discoloration, loss of mechanical properties, and outgassing of volatile compounds.

Section 6: Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the thermal stability and degradation profile of this compound. Based on the analysis of its structural components and analogous compounds, a multi-stage decomposition is anticipated, with initial degradation likely commencing in the 200-250°C range. For definitive characterization, a comprehensive experimental approach employing TGA, DSC, and Py-GC-MS is strongly recommended. The insights gained from such studies will be invaluable for the safe and effective utilization of this compound in research, drug development, and materials science applications.

References

An In-Depth Technical Guide to the Safe Handling of 2-(4-butylcyclohexyl)phenol

Section 1: Chemical Identity and Hazard Overview

Identification

2-(4-butylcyclohexyl)phenol is a substituted alkylphenol. Due to the phenol moiety, it must be treated as a hazardous compound with the potential for severe corrosive and toxic effects.

| Identifier | Information |

| Chemical Name | This compound |